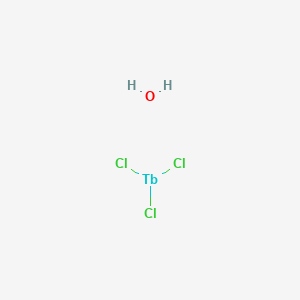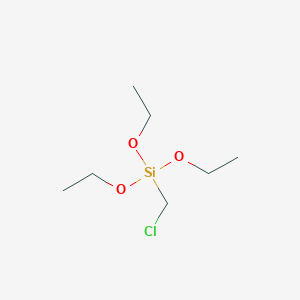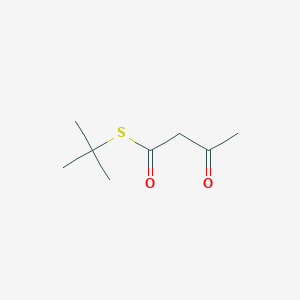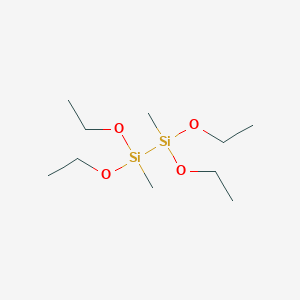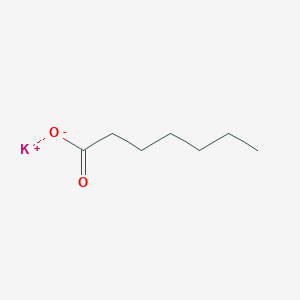
Potassium heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium heptanoate is a chemical compound with the molecular formula C7H13KO2. It is also known as potassium caprylate and is a salt of caprylic acid. Potassium heptanoate is a white crystalline powder and is soluble in water. It is widely used in the food industry as a preservative and in the pharmaceutical industry as an emulsifier.
Mécanisme D'action
The mechanism of action of potassium heptanoate is not fully understood. It is believed that it disrupts the cell membrane of microorganisms, leading to their death. Potassium heptanoate has been shown to inhibit the growth of bacteria by disrupting their cell wall synthesis.
Effets Biochimiques Et Physiologiques
Potassium heptanoate has been shown to have a low toxicity profile and is considered safe for consumption. It is metabolized in the liver and excreted in the urine. Potassium heptanoate has been shown to have a positive effect on gut health by promoting the growth of beneficial bacteria and inhibiting the growth of harmful bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium heptanoate is a cost-effective and easy-to-use antimicrobial agent. It has been shown to be effective against a wide range of microorganisms, making it a versatile tool for researchers. However, its effectiveness may vary depending on the type of microorganism being studied. It also has limitations in terms of its stability and solubility in certain solvents.
Orientations Futures
There are several future directions for the research of potassium heptanoate. One area of interest is its potential use as an alternative to traditional antibiotics. Another area of interest is its use in the development of new food preservatives. Further research is needed to fully understand the mechanism of action of potassium heptanoate and its potential applications in various fields.
Conclusion:
In conclusion, potassium heptanoate is a versatile chemical compound with antimicrobial properties. It has been extensively studied for its potential applications in the food and pharmaceutical industries. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
Potassium heptanoate can be synthesized by the reaction of caprylic acid with potassium hydroxide. The reaction takes place in the presence of water and heat. The chemical equation for the synthesis of potassium heptanoate is:
C7H15COOH + KOH → C7H13KO2 + H2O
The reaction results in the formation of potassium heptanoate and water.
Applications De Recherche Scientifique
Potassium heptanoate has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of bacteria, fungi, and viruses. Potassium heptanoate has been used in the food industry as a preservative to prevent the growth of bacteria and fungi in food products. It has also been used in the pharmaceutical industry as an emulsifier to improve the solubility of drugs.
Propriétés
Numéro CAS |
16761-12-9 |
|---|---|
Nom du produit |
Potassium heptanoate |
Formule moléculaire |
C7H13KO2 |
Poids moléculaire |
168.27 g/mol |
Nom IUPAC |
potassium;heptanoate |
InChI |
InChI=1S/C7H14O2.K/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
YOSXTSJZQNTKKX-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCC(=O)[O-].[K+] |
SMILES |
CCCCCCC(=O)[O-].[K+] |
SMILES canonique |
CCCCCCC(=O)[O-].[K+] |
Autres numéros CAS |
16761-12-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



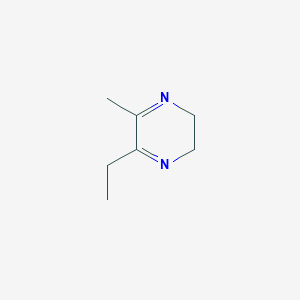
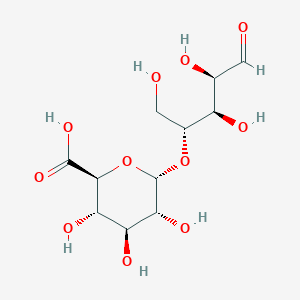
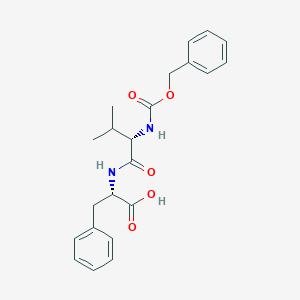
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)
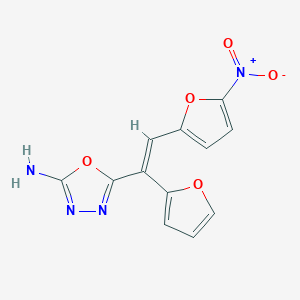
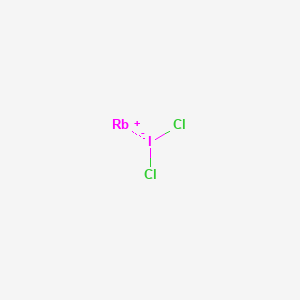
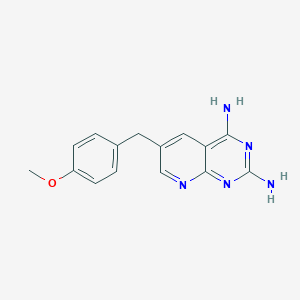
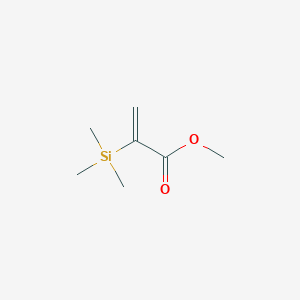
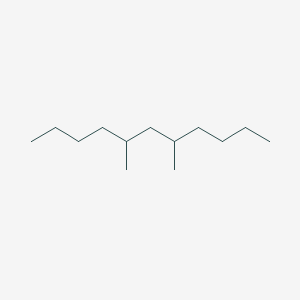
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
